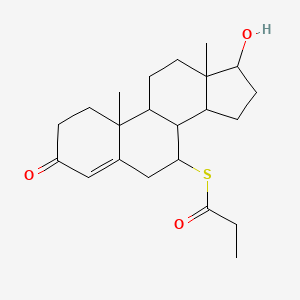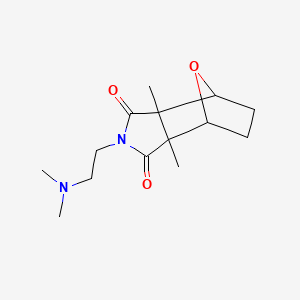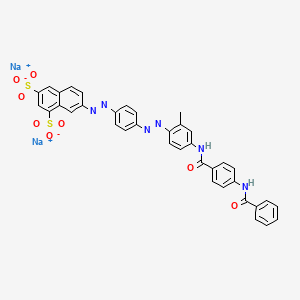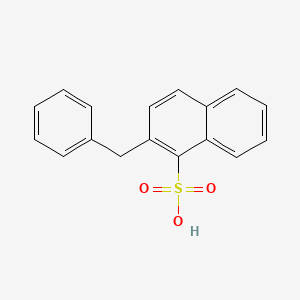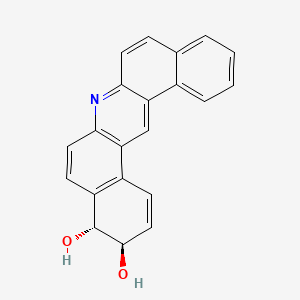
3a,4,5,6,7,7a-Hexahydro-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,2-benzisoxazol-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3a,4,5,6,7,7a-Hexahydro-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,2-benzisoxazol-7-ol is a chemical compound known for its antiprotozoal activity, particularly against Trypanosoma cruzi, the pathogen responsible for Chagas disease . This compound is a metabolite found in dog urine and has been studied for its potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3a,4,5,6,7,7a-Hexahydro-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,2-benzisoxazol-7-ol involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzisoxazole ring and the introduction of the nitroimidazole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions
3a,4,5,6,7,7a-Hexahydro-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,2-benzisoxazol-7-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The benzisoxazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles such as amines and thiols. Reaction conditions are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which may have different biological activities and properties.
Applications De Recherche Scientifique
3a,4,5,6,7,7a-Hexahydro-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,2-benzisoxazol-7-ol has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other biologically active compounds.
Biology: Studied for its effects on protozoal pathogens and potential use in treating parasitic infections.
Medicine: Investigated for its potential therapeutic applications in treating Chagas disease and other protozoal infections.
Industry: Utilized in the development of new antiprotozoal agents and related pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3a,4,5,6,7,7a-Hexahydro-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,2-benzisoxazol-7-ol involves the inhibition of key enzymes in the protozoal pathogen Trypanosoma cruzi. The compound targets specific molecular pathways, disrupting the parasite’s metabolism and leading to its death. The nitroimidazole moiety plays a crucial role in this process by generating reactive intermediates that damage the parasite’s DNA and other cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
Metronidazole: Another nitroimidazole compound with similar antiprotozoal activity.
Tinidazole: A related compound used to treat protozoal infections.
Secnidazole: Similar in structure and function, used for treating parasitic infections.
Uniqueness
3a,4,5,6,7,7a-Hexahydro-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,2-benzisoxazol-7-ol is unique due to its specific structure, which combines a benzisoxazole ring with a nitroimidazole moiety. This combination enhances its antiprotozoal activity and makes it particularly effective against Trypanosoma cruzi.
Propriétés
Numéro CAS |
90693-39-3 |
|---|---|
Formule moléculaire |
C11H14N4O4 |
Poids moléculaire |
266.25 g/mol |
Nom IUPAC |
3-(1-methyl-5-nitroimidazol-2-yl)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-7-ol |
InChI |
InChI=1S/C11H14N4O4/c1-14-8(15(17)18)5-12-11(14)9-6-3-2-4-7(16)10(6)19-13-9/h5-7,10,16H,2-4H2,1H3 |
Clé InChI |
PSJIEPIRJBSKPX-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CN=C1C2=NOC3C2CCCC3O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


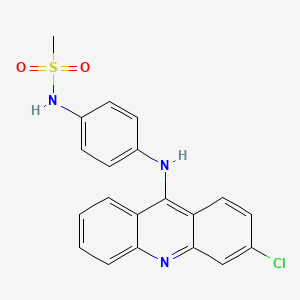
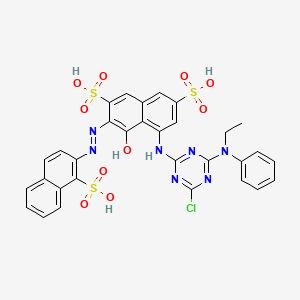
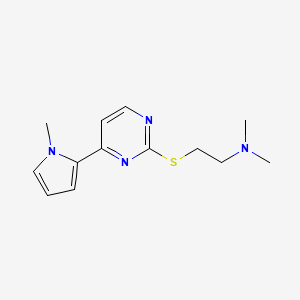
![7-Bromobicyclo[2.2.1]hept-2-yl acetate](/img/structure/B12798300.png)
![[4-(5-acetyloxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] acetate](/img/structure/B12798312.png)

